molecular formula C10H15ClN4 B1488327 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine CAS No. 1249609-79-7

2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine

Cat. No.: B1488327
CAS No.: 1249609-79-7
M. Wt: 226.7 g/mol
InChI Key: PXKJPIOXYRNHQR-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorine atom and a 4-ethylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 4-ethylpiperazine and 2-chloropyrimidine.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow chemistry and other advanced techniques may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: The compound can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

  • 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one

Uniqueness: 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-chloro-4-(4-ethylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-2-14-5-7-15(8-6-14)9-3-4-12-10(11)13-9/h3-4H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKJPIOXYRNHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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